N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These compounds are often bioactive and can be found in many natural products . The compound also contains a thiadiazole group, which is a type of aromatic heterocycle. Thiadiazoles are known for their wide range of biological activities.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. Tetrahydroquinolines can undergo a variety of reactions, including oxidation and reduction, and can act as ligands in metal complexes . Thiadiazoles can participate in reactions such as aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors such as its functional groups, molecular structure, and stereochemistry. For example, the presence of the thiadiazole group could increase the compound’s stability and rigidity .Scientific Research Applications
Anticancer Properties
This compound exhibits promising anticancer potential. Researchers have found that it effectively inhibits cancer cell growth in various cancer types, including colon cancer, melanoma, and ovarian cancer . Its mechanism of action involves interfering with cancer cell proliferation and survival pathways.
Adrenergic Receptor Antagonists
The compound has been investigated as an adrenergic receptor antagonist for treating prostatic hyperplasia. Its potential in managing urinary symptoms associated with this condition makes it an interesting avenue for drug development .
Other Applications
Beyond the mentioned fields, this compound’s structural features make it a versatile scaffold for designing novel molecules. Researchers have synthesized derivatives with potential applications in various therapeutic areas, including cardiovascular diseases and central nervous system disorders .
Mechanism of Action
Future Directions
The future research directions would depend on the compound’s biological activity and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-15-6-2-9-7-11(3-5-12(9)18-15)17-16(22)10-1-4-13-14(8-10)20-23-19-13/h1,3-5,7-8H,2,6H2,(H,17,22)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGLYDVRJVHCNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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